molecular formula C25H28N6O7S3 B193799 Cefditoren Pivoxil CAS No. 117467-28-4

Cefditoren Pivoxil

Katalognummer: B193799
CAS-Nummer: 117467-28-4
Molekulargewicht: 620.7 g/mol
InChI-Schlüssel: AFZFFLVORLEPPO-BFQXLQLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. This compound is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.

Eigenschaften

Key on ui mechanism of action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.

CAS-Nummer

117467-28-4

Molekularformel

C25H28N6O7S3

Molekulargewicht

620.7 g/mol

IUPAC-Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1

InChI-Schlüssel

AFZFFLVORLEPPO-BFQXLQLQSA-N

SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomerische SMILES

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Kanonische SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Aussehen

Off-White to Pale Yellow Solid

melting_point

127-129 °C
127 - 129 °C

Andere CAS-Nummern

117467-28-4

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard

Reinheit

> 95%

Menge

Milligrams-Grams

Löslichkeit

Soluble at levels equal to < 0.1 mg/mL.
4.41e-02 g/L

Synonyme

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester
CDTR-PI
cefditoren pivoxil
ME 1207
ME-1207
Spectracef

Herkunft des Produkts

United States

Molecular Mechanisms of Cefditoren Action

Prodrug Bioactivation Pathways of Cefditoren Pivoxil

This compound is administered as an orally absorbed prodrug. Its therapeutic activity is dependent on its conversion to the active form, cefditoren, within the body.

Enzymatic Hydrolysis by Intestinal Esterases to Cefditoren

Upon oral ingestion, this compound is absorbed from the gastrointestinal tract. During this absorption process, it is rapidly hydrolyzed by esterases present in the intestinal mucosa and potentially in the gut wall. This enzymatic cleavage liberates the active cephalosporin, cefditoren, and pivalate. patsnap.comdrugbank.comnih.govresearchgate.netmims.comrsc.orgnih.gov The esterification of cefditoren's polar carboxyl group with a pivaloyloxymethyl (POM) moiety enhances its lipophilicity, facilitating intestinal absorption. researchgate.net Without this prodrug form, cefditoren itself has poor oral bioavailability. researchgate.net

The Active Moiety: Cefditoren

Once released, cefditoren is the microbiologically active compound responsible for the antibiotic's effects. nih.govmims.com Cefditoren is not significantly metabolized after its release. drugbank.commims.comfda.gov Its primary route of elimination is through renal excretion, largely in its unchanged form. mims.comfda.gov The chemical structure of cefditoren features a 2-aminothiazole methoxime ring that contributes to its Gram-negative activity, and a methylthiazole-substituted vinyl group at the C-3 position, which is crucial for its Gram-positive activity. tandfonline.com

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

Cefditoren, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This is achieved through its interaction with penicillin-binding proteins (PBPs). patsnap.comnewmicrobiologica.orgpatsnap.compediatriconcall.comtoku-e.comnih.gov

High Affinity Binding to Diverse PBP Subtypes

PBPs are essential membrane enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. patsnap.comnewmicrobiologica.orgpatsnap.comtoku-e.comnih.govoup.com By binding to and inhibiting these enzymes, cefditoren disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall, cell lysis, and ultimately bacterial death. patsnap.compatsnap.comtoku-e.com The broad spectrum of activity of cefditoren is attributed, in part, to its affinity for various PBP subtypes across different bacterial species. patsnap.compatsnap.com

Specificity for PBP 2X in Streptococcus pneumoniae

Cefditoren demonstrates particularly high affinity for PBP 2X in Streptococcus pneumoniae. tandfonline.comnewmicrobiologica.orgnih.govresearchgate.net This strong binding to PBP 2X is considered a key factor in its remarkable efficacy against this pathogen, including strains that are resistant to penicillin. newmicrobiologica.orgnih.govresearchgate.net Structural studies have revealed that the methylthiazole group of cefditoren's C-3 side chain fits into a hydrophobic pocket formed by conformational changes in the PBP 2X enzyme, specifically involving the amino acid residue Trp374. newmicrobiologica.orgnih.gov This interaction, along with stabilizing interactions of the C-7 side chain with the active site, contributes to cefditoren's potent activity against S. pneumoniae. newmicrobiologica.orgnih.gov Research has indicated that the dissociation constant (Kd) of cefditoren toward S. pneumoniae PBP1A is 0.005 ± 0.004 µM, while its Kd toward PBP2X is 9.70 ± 8.24 µM. researchgate.netnih.gov

Binding Profiles in Other Key Pathogens

Cefditoren also exhibits significant binding affinities for PBPs in other important bacterial pathogens. Studies have shown that cefditoren has a strong affinity for PBP1A of Haemophilus influenzae. researchgate.netnih.govresearchgate.net Using the biotinylated ampicillin (BIO-AMP) method, cefditoren demonstrated the lowest IC50 values (0.060 ± 0.002 µM) for PBP3A/B of H. influenzae, indicating a high affinity for these targets as well. researchgate.netnih.govresearchgate.net

Furthermore, cefditoren is effective against methicillin-susceptible Staphylococcus aureus (MSSA) nih.govnewmicrobiologica.org, and its binding profiles across various PBPs in pathogens like Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae contribute to its broad-spectrum antibacterial activity. patsnap.compatsnap.com While specific IC50 or Kd values for S. aureus and E. coli PBPs are not detailed in the provided snippets, the general mechanism of PBP inhibition is consistent across these bacteria. patsnap.compatsnap.comtoku-e.comoup.com

Structural Basis of PBP-Cefditoren Complex Formation

The potent antibacterial activity of cefditoren is closely linked to its molecular structure and its ability to bind effectively to bacterial PBPs. These interactions are critical for its mechanism of action, involving specific recognition and binding within the active sites of these essential bacterial enzymes.

Hydrophobic Pocket Formation Mediated by C-3 Side Chain (Methylthiazole Group) Interactionsnih.govresearchgate.netrcsb.org

The structural analysis of cefditoren complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X (PBP 2X) reveals key interactions that underpin its binding affinity. Specifically, the methylthiazole group located at the C-3 position of cefditoren's cephem skeleton plays a crucial role. This group is accommodated within a hydrophobic pocket formed by specific amino acid residues in the PBP active site. In S. pneumoniae PBP 2X, this pocket is comprised of residues such as His394, Trp374, and Thr526 in one PBP molecule, and His394, Asp375, and Thr526 in another. The precise fit of the methylthiazole group into this hydrophobic pocket is a significant determinant of cefditoren's high activity against certain bacterial strains, such as S. pneumoniae nih.govresearchgate.netrcsb.org. The presence of thiazole rings in cephalosporin structures is generally associated with enhanced bioactivity solubilityofthings.com.

Table 1: Cefditoren Binding Interactions with S. pneumoniae PBP 2X Residues

PBP MoleculeKey Residues Forming Hydrophobic PocketCefditoren C-3 Side Chain Interaction
Molecule 1His394, Trp374, Thr5264-methylthiazole group fits into pocket
Molecule 2His394, Asp375, Thr5264-methylthiazole group fits into pocket
Stabilization and Induced-Fit Conformational Changes at the C-7 Side Chain Binding Sitenih.govrcsb.org

Beyond the interaction at the C-3 position, the C-7 side chain of cefditoren also contributes significantly to the stability of the PBP-cefditoren complex. The binding of cefditoren to PBPs is not a static event; it is accompanied by dynamic conformational changes within the enzyme. Specifically, an induced-fit mechanism occurs at the binding site for cefditoren's C-7 side chain. This process involves the repositioning of enzyme residues, such as the side chain of Trp374, to create or optimize the hydrophobic pocket for the C-3 methylthiazole group. Concurrently, the C-7 side chain engages in stabilizing hydrogen bonds and hydrophobic interactions within the active site. These structural adaptations, including the induced-fit conformational changes, are believed to be instrumental in enhancing cefditoren's affinity for PBPs and contributing to its potent antimicrobial activity nih.govrcsb.org.

Disruption of Bacterial Cell Wall Integrity and Lysis Mechanisms

The inhibition of peptidoglycan synthesis by cefditoren leads to a cascade of events that ultimately result in bacterial cell death. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis.

Interruption of Peptidoglycan Cross-linkingsolubilityofthings.comslideshare.netresearchgate.netquizlet.combiorxiv.org

The primary mechanism by which cefditoren disrupts bacterial cell wall integrity is through the interruption of peptidoglycan cross-linking slideshare.netresearchgate.netquizlet.combiorxiv.org. PBPs, the molecular targets of cefditoren, are responsible for catalyzing the formation of peptide cross-links between adjacent peptidoglycan chains. These cross-links are vital for creating a strong, three-dimensional meshwork that defines the bacterial cell wall. By binding to PBPs, cefditoren acylates a critical serine residue in their active sites, rendering these enzymes inactive slideshare.netbiorxiv.org. This inactivation prevents the crucial transpeptidation step, leading to the accumulation of uncross-linked peptidoglycan precursors and a significant weakening of the cell wall structure slideshare.netquizlet.com.

Role of Lipoteichoic Acid Loss and Uncontrolled Autolytic Activitymcmaster.ca

Compound List:

this compound

Cefditoren

Penicillin-Binding Proteins (PBPs)

Streptococcus pneumoniae PBP 2X

His394

Trp374

Thr526

Asp375

Lipoteichoic Acids (LTAs)

Antimicrobial Spectrum and Preclinical Efficacy of Cefditoren

In Vitro Susceptibility Profiling

The in vitro activity of cefditoren has been extensively evaluated against various bacterial species using standardized susceptibility testing methods, such as agar dilution and broth microdilution. These studies provide crucial data on the concentrations of cefditoren required to inhibit the growth of specific pathogens, as indicated by Minimum Inhibitory Concentrations (MICs).

Activity against Gram-Positive Bacterial Pathogens

Cefditoren demonstrates potent in vitro activity against several key Gram-positive bacterial species.

Cefditoren exhibits strong activity against Streptococcus pneumoniae, including strains with varying degrees of penicillin resistance. For penicillin-susceptible strains, MIC90 values are reported as low as ≤0.06 µg/mL oup.com. Against penicillin-intermediate strains, MIC90 values typically range up to 1 µg/mL oup.comresearchgate.net. For penicillin-resistant strains, cefditoren maintains significant activity, with reported MIC90 values generally between 0.5 and 1.0 µg/mL researchgate.netkoreamed.orgseq.es. These findings suggest that cefditoren is a highly effective agent against S. pneumoniae, even in the presence of penicillin resistance mechanisms researchgate.netresearchgate.net.

Table 1: In Vitro Activity of Cefditoren Against Streptococcus pneumoniae

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Penicillin-Susceptible≤0.06≤0.06 oup.com
Penicillin-Intermediate0.1251 oup.com
Penicillin-Resistant(Not specified)0.5 - 1.0 researchgate.netkoreamed.orgseq.es
General S. pneumoniae≤0.06≤0.06
General S. pneumoniae(Not specified)1 koreamed.orgbvsalud.org

Cefditoren demonstrates good in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA). MIC90 values for MSSA are typically reported in the range of 0.5 to 1 µg/mL researchgate.netkoreamed.orgbvsalud.orgnewmicrobiologica.org. Some studies indicate MIC50 values between 0.12 and 0.25 µg/mL, with MIC90 values of 0.5 to 1 mg/L newmicrobiologica.orgnih.gov. This activity profile is comparable to other oral cephalosporins like cefuroxime axetil researchgate.net.

Table 2: In Vitro Activity of Cefditoren Against Methicillin-Susceptible Staphylococcus aureus (MSSA)

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
MSSA0.12 - 0.250.5 - 1.0 newmicrobiologica.orgnih.gov
MSSA(Not specified)1 koreamed.orgbvsalud.org

Streptococcus pyogenes is uniformly susceptible to cefditoren. Studies consistently report high intrinsic activity with MIC90 values typically at or below 0.06 mg/L oup.comresearchgate.netresearchgate.netnewmicrobiologica.org. For instance, MIC90 values of ≤0.06 µg/mL have been observed, indicating potent inhibition of this pathogen researchgate.net.

Table 3: In Vitro Activity of Cefditoren Against Streptococcus pyogenes

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
S. pyogenes≤0.06≤0.06 researchgate.netresearchgate.net
S. pyogenes(Not specified)≤0.06 oup.comnewmicrobiologica.org
Staphylococcus aureus (Methicillin-Susceptible Strains)

Activity against Gram-Negative Bacterial Pathogens

Cefditoren also displays significant in vitro efficacy against key Gram-negative pathogens, particularly Haemophilus influenzae.

Cefditoren demonstrates excellent and consistent activity against Haemophilus influenzae, irrespective of beta-lactamase production or ampicillin resistance researchgate.netresearchgate.netresearchgate.net. MIC90 values are generally very low, often reported as ≤0.03 µg/mL for both beta-lactamase-positive and negative strains researchgate.netresearchgate.net. This potent activity extends to beta-lactamase-negative ampicillin-resistant (BLNAR) isolates, with cefditoren at concentrations of 0.06 µg/mL or 0.5 µg/mL effectively inhibiting these strains researchgate.net. The drug's stability against beta-lactamases contributes to its sustained efficacy against resistant strains researchgate.net.

Table 4: In Vitro Activity of Cefditoren Against Haemophilus influenzae

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Beta-Lactamase Positive0.0150.03 - 0.064 researchgate.netresearchgate.net
Beta-Lactamase Negative≤0.016≤0.03 researchgate.netresearchgate.net
BLNAR Isolates(Not specified)≤0.06 researchgate.net
General H. influenzae (all strains)(Not specified)≤0.03 researchgate.net
General H. influenzae (all strains)(Not specified)0.03 koreamed.orgbvsalud.org

Compound Name List:

Cefditoren

Cefditoren Pivoxil

Moraxella catarrhalis (Beta-Lactamase Positive and Negative Strains)

Cefditoren demonstrates potent antibacterial effects against both beta-lactamase-positive and -negative strains of Moraxella catarrhalis researchgate.netwikipedia.orgselleckchem.comoup.comnih.govfda.govfda.gov. Studies indicate that cefditoren has strong activity against this pathogen, with reported MIC90 values often in the range of 0.06 to 0.5 µg/mL selleckchem.comoup.comresearchgate.net. For instance, MIC90 values against beta-lactamase-producing strains were reported as 0.25 µg/mL researchgate.net, and all tested M. catarrhalis isolates were inhibited by 0.5 mg/L cefditoren oup.com. Cefditoren was also noted to be among the most active agents against M. catarrhalis in some comparative studies researchgate.netresearchgate.net.

Activity against Select Enterobacteriaceae (Escherichia coli, Klebsiella pneumoniae, Proteus species)

Cefditoren shows good in vitro activity against common Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, particularly against non-beta-lactamase-producing strains researchgate.netnewdrugapprovals.orgnewmicrobiologica.orgfda.govnih.gov. Studies report low MIC90 values against K. pneumoniae and E. coli, with susceptibility rates of 100% for E. coli in some evaluations researchgate.netresearchgate.netnewmicrobiologica.org. For E. coli, K. pneumoniae, and Proteus mirabilis, reported MIC50/MIC90 values for cefditoren were 0.25/0.5 mg/L, with 97.1% of isolates inhibited at 1 mg/L researchgate.netnih.gov. However, cefditoren is not active against strains producing extended-spectrum beta-lactamases (ESBLs) or AmpC enzymes researchgate.netnewmicrobiologica.orgnih.gov.

Evaluation of Inactivity against Specific Microorganisms (e.g., Pseudomonas aeruginosa, Atypical Respiratory Pathogens)

Cefditoren does not exhibit antibacterial activity against Pseudomonas aeruginosa researchgate.netwikipedia.orgresearchgate.netnih.govnih.govnewdrugapprovals.orgfda.govreliasmedia.com. Similarly, it is inactive against atypical respiratory pathogens, including Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila researchgate.netnih.govnih.govreliasmedia.com. Activity against anaerobes is also reported as variable researchgate.netnih.govnih.gov.

Bactericidal Activity and Pharmacodynamic Characteristics (Preclinical Models)

Cefditoren demonstrates bactericidal activity against susceptible organisms by inhibiting cell wall synthesis researchgate.netdrugbank.comresearchgate.netfda.gov. Its pharmacodynamic profile is characterized by time-dependent killing, with favorable activity observed in time-kill kinetic studies researchgate.netnewmicrobiologica.orgresearchgate.netnih.govnih.gov.

Determination of Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentrations (MICs) are a key measure of cefditoren's in vitro potency. Studies have established MIC values against various pathogens, indicating its effectiveness at low concentrations for many common respiratory and skin pathogens researchgate.netdrugbank.comwikipedia.orgresearchgate.netseq.esselleckchem.comoup.comnih.govnewdrugapprovals.orgfda.govfda.govresearchgate.netresearchgate.netnewmicrobiologica.orgfda.govnih.govresearchgate.netnih.govasm.orgnih.gov.

Table 1: Representative In Vitro MIC Values for Cefditoren

Microorganism MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible (at specified concentration) Reference(s)
Moraxella catarrhalis 0.12 0.5 100% (at 0.5 µg/mL) oup.com
Haemophilus influenzae ≤0.016 0.03 100% researchgate.netresearchgate.net
Escherichia coli 0.25 0.5 97.1% (at 1 mg/L) researchgate.netnih.gov
Klebsiella pneumoniae 0.125 0.25 N/A nih.gov
Proteus mirabilis 0.125 0.25 N/A nih.gov
Streptococcus pneumoniae (PEN-S) 0.03 0.06 N/A researchgate.net
Streptococcus pneumoniae (PEN-R) 0.5 1.0 N/A researchgate.net
Streptococcus pyogenes ≤0.004 0.06 N/A researchgate.netresearchgate.net
Staphylococcus aureus (MSSA) 0.5 0.5 N/A researchgate.net

Note: MIC values can vary between studies due to differences in methodologies, isolate sources, and testing conditions.

Determination of Minimum Bactericidal Concentrations (MBCs)

Studies indicate that cefditoren exhibits bactericidal activity, meaning it not only inhibits bacterial growth but also kills bacteria, often at concentrations close to or slightly higher than MICs researchgate.netdrugbank.comresearchgate.net. A low MBC/MIC ratio (≤2) is indicative of bactericidal activity fda.gov. Cefditoren has demonstrated bactericidal effects against S. pneumoniae (including penicillin-resistant strains), S. pyogenes, H. influenzae, M. catarrhalis, and methicillin-susceptible S. aureus at concentrations of one to four times the MIC researchgate.netdrugbank.comresearchgate.netfda.gov.

Time-Kill Kinetic Studies

Time-kill kinetic studies evaluate the rate at which an antimicrobial agent reduces bacterial viable counts over time. Cefditoren has shown significant bactericidal activity in these studies, demonstrating a rapid reduction in bacterial populations researchgate.netnewmicrobiologica.orgfda.govnih.govnih.gov. It was noted as the only agent showing significant bactericidal activity (≥3 log10 reduction) within 4 hours against Streptococcus pneumoniae (both penicillin-susceptible and -resistant strains), Streptococcus pyogenes, and Moraxella catarrhalis researchgate.netnewmicrobiologica.orgnih.gov. Against beta-lactamase-positive Haemophilus influenzae, cefditoren's killing kinetics were comparable to quinolones and superior to other cephalosporins at 24 hours researchgate.netnewmicrobiologica.orgnih.gov. These studies highlight cefditoren's potent and rapid bactericidal effect, positioning it as a promising option for treating infections caused by these pathogens researchgate.netnewmicrobiologica.orgnih.gov.


Mechanisms of Bacterial Resistance to Cefditoren

Enzymatic Inactivation: Role of Beta-Lactamase Production

Beta-lactamase enzymes represent a principal mechanism by which bacteria inactivate beta-lactam antibiotics, including cephalosporins like cefditoren. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic molecule inactive nih.govresearchgate.net. While cefditoren exhibits stability against many common beta-lactamases, including penicillinases and some cephalosporinases pediatriconcall.com, the production of certain types of beta-lactamases can confer resistance. For instance, cefditoren is known to be active against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis newmicrobiologica.org. However, the emergence of extended-spectrum beta-lactamases (ESBLs), carbapenemases, and other high-level beta-lactamases can significantly reduce the susceptibility of bacteria to cephalosporins, including cefditoren researchgate.netasm.org. In Gram-negative bacteria, beta-lactamase production is a prevalent mechanism of resistance, whereas it is less frequent in Gram-positive bacteria researchgate.net. The combination of cefditoren with beta-lactamase inhibitors, such as QPX7728, has shown potential in restoring potency against certain beta-lactamase-producing strains asm.orgasm.org.

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are essential bacterial enzymes located in the cell membrane that are responsible for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall patsnap.compatsnap.commims.comoup.com. Beta-lactam antibiotics, including cefditoren, exert their bactericidal effect by binding to and inhibiting these PBPs, thereby disrupting cell wall integrity and leading to bacterial lysis pediatriconcall.compatsnap.compatsnap.comontosight.ai. Resistance can arise when bacteria acquire genetic modifications that alter the structure or expression of their PBPs, leading to reduced affinity for the antibiotic.

Structural Modifications Leading to Reduced PBP Affinity

Bacteria employ various strategies to alter their PBPs, resulting in reduced binding affinity for beta-lactam antibiotics. These strategies include acquiring new low-affinity PBPs, overexpressing existing low-affinity PBPs, or modifying endogenous PBPs through point mutations or homologous recombination oup.com. Such modifications can compromise the ability of cefditoren to bind effectively to its target enzymes, thereby decreasing its antibacterial activity. While cefditoren demonstrates high intrinsic activity against Streptococcus pneumoniae, including penicillin-resistant strains, due to its strong affinity for PBP2X asm.orgwikipedia.org, alterations in this PBP can still confer resistance nih.govasm.orgnih.govasm.org. Notably, some studies suggest that cefditoren may have a different PBP target or binding characteristic compared to other beta-lactams, as its PBP affinity showed no difference based on penicillin or cefditoren MICs in certain strains nih.govasm.org. Nevertheless, general PBP alterations remain a significant factor in cephalosporin resistance.

Mutational Analysis of PBP Resistance (e.g., PBP2X in S. pneumoniae, PBP3 in H. influenzae)

Specific mutations in PBP genes are well-documented drivers of beta-lactam resistance in key pathogens.

Streptococcus pneumoniae PBP2X: Mutations in the pbp2x gene are a primary determinant of beta-lactam resistance in Streptococcus pneumoniae nih.govasm.orgoup.comnih.gov. These mutations, often occurring in or flanking the conserved active site motifs of PBP2X, lead to reduced affinity for beta-lactam antibiotics asm.orgnih.gov. For example, the Asp526Lys substitution in PBP3 of H. influenzae has been shown to increase resistance to cefditoren by 2.4-fold asm.orgdrugbank.com. The degree of genetic diversity within PBP2x correlates with increased resistance to beta-lactam antibiotics in S. pneumoniae oup.com. Specific mutations, such as Thr338Ala adjacent to the active site serine (S337), have been identified in penicillin-resistant clinical isolates of S. pneumoniae nih.gov.

Haemophilus influenzae PBP3: In Haemophilus influenzae, alterations in Penicillin-Binding Protein 3 (PBP3) are a significant mechanism of resistance, particularly in beta-lactamase-negative ampicillin-resistant (BLNAR) strains asm.orgdrugbank.comasm.orgseq.es. These mutations affect the affinity of PBPs for beta-lactams, leading to reduced susceptibility. Studies have identified specific amino acid substitutions in PBP3, such as Asp526Lys, which have been linked to increased resistance to cefditoren asm.orgdrugbank.com. For instance, the Asp526Lys substitution was associated with a 2.4-fold increase in cefditoren resistance asm.orgdrugbank.com. While some research suggests cefditoren's activity is minimally affected by PBP3 mutations compared to other beta-lactams chemotherapy.or.jp, these alterations remain a recognized pathway for cephalosporin resistance in H. influenzae.

PBP Mutation (Species)Amino Acid ChangeAssociated Fold-Increase in Cefditoren ResistanceReference(s)
PBP3 (Haemophilus influenzae)Asp526 → Lys2.4-fold asm.orgdrugbank.com
PBP2X (Streptococcus pneumoniae)Thr338 → AlaNot specified (associated with beta-lactam resistance) nih.gov
PBP2X (Streptococcus pneumoniae)Thr338 → ProNot specified (associated with beta-lactam resistance) nih.gov
PBP2X (Streptococcus pneumoniae)Thr338 → GlyNot specified (associated with beta-lactam resistance) nih.gov
PBP2X (Streptococcus pneumoniae)Met339 → PheNot specified (in a conserved motif, associated with high resistance) asm.org

Modulation of Outer Membrane Permeability and Efflux Systems

In Gram-negative bacteria, the outer membrane serves as a significant barrier that can limit the penetration of antibiotics to their intracellular targets sipmel.itgoogle.com. Resistance can emerge through alterations in the composition or structure of porin channels, which regulate the passage of molecules into the cell, thereby reducing the uptake of cefditoren sipmel.itsci-hub.se. Furthermore, bacteria can develop resistance by upregulating or acquiring multidrug efflux pumps. These membrane proteins actively transport antibiotics out of the cell, maintaining low intracellular drug concentrations and preventing the drug from reaching its target sci-hub.sesrce.hrsemanticscholar.org. While these mechanisms are broadly implicated in resistance to various antibiotic classes, including beta-lactams, their specific impact on cefditoren susceptibility in clinical isolates is less extensively detailed in the provided literature compared to PBP alterations or beta-lactamase production. However, these mechanisms are recognized contributors to reduced susceptibility in Gram-negative pathogens.

Emergence of Multi-Drug Resistance Patterns and Cross-Resistance

The development of multi-drug resistance (MDR) and cross-resistance is a significant challenge in combating bacterial infections. MDR occurs when bacteria acquire resistance to multiple classes of antibiotics simultaneously, often through mechanisms like the acquisition of resistance genes or the upregulation of broad-specificity efflux pumps srce.hrsemanticscholar.orggardp.org. Cross-resistance arises when resistance to one drug confers resistance to other drugs, either within the same class or to unrelated agents gardp.org. For example, mutations affecting drug efflux mechanisms can lead to resistance against multiple antibiotic classes sci-hub.sesrce.hrsemanticscholar.orggardp.org. While cefditoren has shown good in vitro activity against strains resistant to other antimicrobials, such as amoxicillin-clavulanate and ciprofloxacin in E. coli nih.gov, the precise mechanisms by which bacteria develop resistance specifically to cefditoren in the context of MDR are complex and can involve the interplay of various resistance determinants. The presence of beta-lactamase production alongside PBP alterations can also contribute to a broader resistance phenotype asm.orgdrugbank.com.

Compound Names:

Cefditoren Pivoxil

Cefditoren

Penicillin

Ampicillin

Amoxicillin

Amoxicillin-clavulanic acid

Cefuroxime

Cefuroxime axetil

Cefotaxime

Cefpodoxime

Cefaclor

Cefdinir

Faropenem

Imipenem

Cefixime

Ceftibuten

Ceftazidime

Avibactam

Vaborbactam

Relebactam

Meropenem

Tazobactam

Piperacillin

Piperacillin/tazobactam

Clarithromycin

Levofloxacin

Oxacillin

Tebipenem

Amdinocillin

Cefozopran

Cefprozil

Ciprofloxacin

Nalidixic acid

Fosfomycin

Trimethoprim

Sulfamethoxazole

Cotrimoxazole

Gentamicin

Amikacin

Netilmicin

Ticarcillin

Ticarcillin/clavulanate

Nitrofurantoin

Mecillinam

Cephalexin

Ceftaroline

QXP7728

Structure-activity Relationship Sar and Molecular Design of Cefditoren

Correlative Analysis of Chemical Structure and Antimicrobial Potency

The antimicrobial potency of cefditoren is a direct consequence of its specific molecular architecture. Key structural features, including the presence of a 2-methoxyimino group and an aminothiazole substitution in the C-7 side chain, along with a thiazole-derivative group at the C-3 position of the cephem skeleton, have been identified as crucial for enhancing antibacterial activity researchgate.netresearchgate.net. This combination of substituents contributes to cefditoren's stability against common β-lactamases and its high affinity for critical bacterial targets, particularly Penicillin-Binding Protein 2X (PBP2X) in Streptococcus pneumoniae researchgate.netnewmicrobiologica.orgwikipedia.org. This high affinity for PBP2X is a primary determinant of cefditoren's remarkable efficacy, especially against strains of S. pneumoniae that have developed resistance to penicillin researchgate.netnewmicrobiologica.orgwikipedia.orgresearchgate.nettandfonline.comresearchgate.net. The compound exhibits low and stable minimum inhibitory concentrations (MICs) against penicillin-resistant S. pneumoniae strains, often in the range of 0.5-1 µg/mL researchgate.net. Furthermore, cefditoren demonstrates potent activity against other key respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, with MIC90 values as low as ≤0.06 µg/mL for H. influenzae ncats.io.

Influence of C-3 Side Chain Modifications on Antimicrobial Activity and PBP Interactions (e.g., Methylthiazole Group)

The side chain at the C-3 position of the cephem nucleus plays a significant role in dictating the spectrum of activity, particularly against Gram-positive bacteria researchgate.net. In cefditoren, this position is occupied by a methylthiazole moiety, specifically a 4-methyl-1,3-thiazol group linked via a vinyl group nih.govwikipedia.org. This unique methylthiazole group is critically important for cefditoren's high activity against Streptococcus pneumoniae researchgate.netnewmicrobiologica.orgresearchgate.netresearchgate.net. Structural studies of cefditoren complexed with S. pneumoniae PBP2X have revealed that this C-3 methylthiazole group fits snugly into a hydrophobic pocket within the PBP's active site researchgate.netnih.govnih.govrcsb.org. This pocket is formed due to a conformational change in the PBP, specifically involving the residue Tryptophan-374 (Trp374), upon antibiotic binding researchgate.netnih.govnih.govrcsb.orgresearchgate.net. The precise fit and interaction within this pocket are considered a major contributor to cefditoren's potent antibacterial effect against Gram-positive pathogens researchgate.net.

Molecular Docking and Computational Modeling for PBP Binding Site Analysis

Molecular docking and computational modeling studies have been instrumental in elucidating the precise interactions between cefditoren and its PBP targets, providing a structural basis for its high antimicrobial activity.

Characterization of Ligand-PBP Binding Pockets

Crystal structures of cefditoren complexed with Streptococcus pneumoniae PBP2X have revealed detailed information about the binding site researchgate.netnih.govnih.govrcsb.org. The active site of PBP2X undergoes a conformational change upon cefditoren's binding, creating a specific hydrophobic pocket. This pocket is primarily formed by residues His394, Trp374, and Thr526 in one PBP2X molecule, and His394, Asp375, and Thr526 in another nih.govnih.govrcsb.org. The methylthiazole group of cefditoren's C-3 side chain is well-positioned to interact with this pocket researchgate.netnih.govnih.govrcsb.org. Beyond S. pneumoniae, cefditoren has also shown significant affinity for PBP1A and PBP3A/B in Haemophilus influenzae, with low IC50 values indicating potent binding researchgate.net.

Simulation of Conformational Dynamics in Enzyme-Ligand Interactions

The binding of cefditoren to PBPs is not a static event but involves dynamic conformational changes in both the antibiotic and the enzyme. The formation of the cefditoren-PBP2X complex is accompanied by an "induced-fit" conformational change in the PBP's active site pocket where the C-7 side chain binds newmicrobiologica.orgresearchgate.netnih.govnih.govresearchgate.net. This process involves alterations in the orientation of key residues, such as Trp374, which reshapes the binding site to accommodate the ligand researchgate.netnih.govrcsb.orgresearchgate.net. These dynamic interactions, including hydrogen bonding and hydrophobic forces involving the C-7 side chain, are crucial for stabilizing the enzyme-ligand complex and are essential for the drug's potent inhibitory activity newmicrobiologica.orgresearchgate.net. Molecular dynamics simulations provide a framework for understanding these transient conformational changes, offering atomic-level insights into the mechanism of enzyme-ligand recognition and the subsequent inhibition of bacterial cell wall synthesis nih.govnih.govyok.gov.tr.

Data Tables

Table 1: Penicillin-Binding Protein (PBP) Binding Affinities of Cefditoren

Target PBPSpeciesAffinity MetricValueReference(s)
PBP1AS. pneumoniaeKd0.005 ± 0.004 µM researchgate.net
PBP2XS. pneumoniaeKd9.70 ± 8.24 µM researchgate.net
PBP3A/BH. influenzaeIC500.060 ± 0.002 µM researchgate.net

Table 2: Key PBP2X Binding Site Residues Interacting with Cefditoren

PBP2X MoleculeResidues Involved in Binding PocketInteraction Type (with Cefditoren C-3)Reference(s)
Molecule 1His394, Trp374, Thr526Hydrophobic pocket nih.govnih.govrcsb.org
Molecule 2His394, Asp375, Thr526Hydrophobic pocket nih.govnih.govrcsb.org

Table 3: Minimum Inhibitory Concentration (MIC) Data for Cefditoren Against Key Pathogens

MicroorganismMIC50 (µg/mL)MIC90 (µg/mL)NotesReference(s)
S. pneumoniae (PEN-R)0.51Low and stable MICs against resistant strains researchgate.net
S. pneumoniae~0.03~0.03High intrinsic activity dovepress.com
S. pneumoniaeN/A0.5Superior to marketed oral cephalosporins ncats.io
H. influenzaeN/A≤0.06Uniformly and highly susceptible
H. influenzaeN/A0.016-0.03Very susceptible ncats.io
S. pyogenes≤0.03≤0.03High intrinsic activity dovepress.com
S. aureus (MSSA)N/A≤1Comparable activity to cefuroxime, cefaclor ncats.io

Compound Name List:

Cefditoren Pivoxil

Cefditoren

Advanced Analytical Methodologies for Cefditoren Pivoxil Research

Chromatographic Techniques for Purity, Content, and Stability Assessment

Chromatographic methods are central to the analysis of Cefditoren Pivoxil, offering high-resolution separation of the active pharmaceutical ingredient (API) from its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, stands as a cornerstone for the determination of this compound. These methods are widely used for assessing purity, quantifying content, and conducting stability studies. akjournals.comnih.gov

Table 1: Exemplary HPLC/RP-HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase C18 columnPhenomenex Luna C18 (150 mm x 4.6 mm, 5 µm)C-18 column
Mobile Phase Citrate buffer (pH 2.5) : Acetonitrile (50:50, v/v)Acetonitrile : Water (50:50, v/v), pH adjusted to 3.5Water : Acetonitrile (50:50, v/v)
Flow Rate 1 mL/minNot Specified1.2 mL/min
Detection Wavelength 295 nm230 nm218 nm
Retention Time (this compound) 6.5 minNot SpecifiedNot Specified
Linearity Range 0.50–20.00 µg/mL20–120 µg/mL1.0–250 µg/mL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced speed, sensitivity, and resolution. japsonline.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency.

For the analysis of this compound, UPLC methods have been developed to determine its purity in the active pharmaceutical ingredient (API). japsonline.com A notable UPLC method employs a Kromasil C18 column (50x2.1mm, 3.5µ) with a mobile phase composed of acetonitrile and ammonium acetate buffer (pH 6.7). researchgate.netjapsonline.com The analysis is performed at a flow rate of 0.25 mL/min. researchgate.netjapsonline.com Validation studies for UPLC methods have demonstrated excellent linearity, precision, and robustness. japsonline.com For instance, linearity has been established in the concentration range of 80 µg/mL to 120 µg/mL. japsonline.com Forced degradation studies using UPLC have shown that this compound is susceptible to degradation under acidic, alkaline, and peroxide conditions. japsonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and semi-quantitative analysis of this compound. It is particularly useful as a stability-indicating method to separate the drug from its degradation products. akjournals.com

In a reported TLC-densitometric method, separation was achieved on silica gel plates using a developing system of 1-butanol–acetic acid–water (85:10:5, by volume). akjournals.com Detection was carried out at a wavelength of 295 nm. This method effectively separated this compound (Rf value of 0.70) from its three degradation products (Rf values of 0.00, 0.33, and 0.74). akjournals.com The linearity for this TLC method was established in the range of 0.60 to 1.60 µ g/spot . akjournals.com High-performance thin-layer chromatography (HPTLC) has also been utilized for the determination of this compound in human plasma. scispace.com

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural confirmation and quantitative measurement of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative estimation of this compound in bulk and pharmaceutical dosage forms. ajrconline.org The principle of this method is based on the measurement of the absorbance of the drug in a suitable solvent.

Several UV spectrophotometric methods have been developed. One method involves measuring the absorbance of this compound in 0.1 N hydrochloric acid at a maximum wavelength (λmax) of 233 nm. ajrconline.org This method has been shown to obey Beer's law in the concentration range of 1 to 5 µg/mL. Other methods involve colorimetric reactions. For example, this compound can react with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple chromogen with a λmax at 435 nm, or with Folin-Ciocalteu (FC) reagent in an alkaline medium to produce a blue chromogen with a λmax at 760 nm. sphinxsai.com

Derivative spectroscopy, specifically the first derivative (D1) and first derivative of ratio spectra (DD1), has been employed to enhance the specificity of the analysis, especially in the presence of degradation products. akjournals.com A D1 method has been used for the determination of this compound in the presence of its acid degradation products, with measurements taken at 282.4 nm. akjournals.com

Table 2: UV-Vis Spectrophotometric Methods for this compound Quantification

Method TypeReagent/Solventλmax (nm)Linearity Range (µg/mL)
UV Absorption 0.1 N Hydrochloric Acid2331 - 5
Colorimetric (MBTH) 3-methyl-2-benzothiazolinone hydrazone / Ferric Chloride4355 - 25
Colorimetric (FC Reagent) Folin-Ciocalteu Reagent / Alkaline medium7604 - 20
First Derivative (D1) In the presence of acid degradation products282.44.00 - 20.00

Infrared (IR) Spectroscopy for Chemical Structure Verification

Infrared (IR) spectroscopy is a powerful tool for the structural confirmation of this compound. ingentaconnect.com By analyzing the absorption of infrared radiation by the molecule, it is possible to identify the presence of specific functional groups. ingentaconnect.com

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. The structural integrity of the compound can be verified by comparing its IR spectrum with that of a reference standard. nih.gov Furthermore, IR spectroscopy has been instrumental in identifying the structural changes that occur during degradation. For instance, in a study of degradation products, the appearance of a broad band at 3487.3 cm⁻¹ indicated the presence of an amino group (N-H stretch) in one degradation product, while the disappearance of amino group bands was observed in another. akjournals.com The appearance of a band at 2355.08 cm⁻¹ in a different degradation product suggested the presence of a nitrile (C≡N) group. akjournals.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF) for Degradation Product Identification

Advanced analytical techniques such as Mass Spectrometry (MS) and hyphenated Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF) are indispensable for the identification and structural elucidation of degradation products of this compound. nih.govnih.govresearchgate.net These methods provide highly accurate mass measurements, enabling the determination of elemental compositions and the proposal of structures for unknown degradants. nih.govnih.govresearchgate.net

In studies investigating the degradation of this compound, LC-MS/TOF has been instrumental in characterizing the products formed under various stress conditions. nih.govnih.govresearchgate.net For instance, under hydrolytic stress, two primary degradation products, often designated as DP-I and DP-II, have been identified. nih.govresearchgate.netresearchgate.net The high-resolution mass data from TOF analyzers allow for the confident assignment of molecular formulas to these degradants. Research has identified DP-I and DP-II with molecular formulae of C₁₉H₂₀N₆O₅S₃ and C₂₀H₂₂N₆O₆S₃, respectively. The fragmentation patterns observed in the MS/MS spectra provide further structural information, helping to pinpoint the sites of hydrolysis on the this compound molecule. nih.govresearchgate.net The presence of a molecular ion peak at an m/z value of 621.1265, which closely matches the exact mass of this compound (621.1260), confirms the identity of the parent drug. nih.gov

The use of positive electrospray ionization (ESI) mode is common for these analyses, as it effectively ionizes the this compound and its degradation products for detection by the mass spectrometer. nih.govresearchgate.net The data generated from these LC-MS/TOF studies are crucial for understanding the complete degradation pathways of the drug. nih.govnih.govresearchgate.net

Table 1: Identified Degradation Products of this compound using LC-MS/TOF

Degradation Product Stress Condition Molecular Formula
DP-I Hydrolytic (Acidic, Basic, Neutral) C₁₉H₂₀N₆O₅S₃
DP-II Hydrolytic (Acidic, Basic, Neutral) C₂₀H₂₂N₆O₆S₃

Data sourced from references nih.gov

Stability-Indicating Method Development and Degradation Pathway Studies

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical research, ensuring that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products. Such methods are essential for assessing the stability of a drug substance and product under various environmental conditions.

Hydrolytic Degradation Studies under Acidic, Alkaline, and Neutral Conditions

Forced degradation studies are a key component of stability-indicating method development. This compound has been shown to be susceptible to degradation under hydrolytic conditions, including acidic, alkaline, and neutral environments. nih.govnih.govresearchgate.netresearchgate.net

Acidic Conditions: When subjected to acidic conditions (e.g., 0.1 M HCl), this compound undergoes degradation. nih.govnih.gov However, some studies indicate that it is more resistant to acidic degradation compared to alkaline and oxidative stress. nih.gov One study reported only a minor degradation of about 2.0% under acidic stress. sciforschenonline.org

Alkaline Conditions: The drug is particularly sensitive to alkaline conditions (e.g., 0.01 M NaOH). nih.govresearchgate.netnih.gov Significant degradation, with one study noting 31.83% decomposition, occurs in basic media. nih.gov This degradation is often attributed to the hydrolysis of the ester and β-lactam moieties within the molecule. nih.gov

Neutral Conditions: Degradation is also observed under neutral hydrolytic conditions (in water). nih.govnih.govresearchgate.netresearchgate.net

In these hydrolytic studies, two major degradation products, DP-I and DP-II, are consistently formed across acidic, basic, and neutral conditions. nih.govresearchgate.netresearchgate.net The development of a robust, stability-indicating HPLC method allows for the effective separation of the intact this compound from these degradation products. nih.govnih.govresearchgate.net

Thermal and Photolytic Stability Investigations

In contrast to its susceptibility to hydrolysis, this compound has demonstrated notable stability under thermal and photolytic stress. nih.govnih.govresearchgate.netresearchgate.net

Thermal Stability: When subjected to dry heat, this compound remains relatively stable. nih.govnih.govresearchgate.netresearchgate.net Some studies have reported a very low level of degradation, around 2.5%, under thermal stress. sciforschenonline.org However, other research suggests a higher sensitivity to thermal conditions. researchgate.net

Photolytic Stability: The compound is also stable when exposed to light. nih.govnih.govresearchgate.netresearchgate.net Studies have shown that under photolytic stress, the degradation is minimal, with one report indicating an 11% degradation. sciforschenonline.org

These findings highlight the intrinsic stability of the this compound molecule to heat and light, which is a desirable characteristic for a pharmaceutical compound.

Table 2: Summary of this compound Degradation under Various Stress Conditions

Stress Condition Reagent/Condition Observation
Acidic Hydrolysis 0.1 M HCl Susceptible to degradation nih.govnih.govresearchgate.netresearchgate.net
Alkaline Hydrolysis 0.01 M NaOH Highly susceptible to degradation nih.govresearchgate.netnih.gov
Neutral Hydrolysis Water Susceptible to degradation nih.govnih.govresearchgate.netresearchgate.net
Thermal Dry Heat Generally stable nih.govnih.govresearchgate.netresearchgate.net
Photolytic UV Light Stable nih.govnih.govresearchgate.netresearchgate.net

Data compiled from multiple sources nih.govnih.govresearchgate.netresearchgate.netnih.gov

Pre-formulation Characterization Techniques (e.g., Fourier-Transform Infrared Spectroscopy, Differential Scanning Calorimetry)

Pre-formulation studies are essential to understand the physicochemical properties of a drug substance, which can influence its formulation and performance. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the this compound molecule and to check for any interactions between the drug and excipients in a formulation. nih.govresearchgate.netresearchgate.nettandfonline.com The characteristic IR peaks for this compound include those at 3400, 3339, 2968, and 1786 cm⁻¹. tandfonline.com When mixed with polymers, the absence of significant peak shifting confirms the lack of chemical interaction. tandfonline.com

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the thermal properties of a sample, such as its melting point and crystallinity. For crystalline this compound, a fusion endothermic peak with decomposition is observed between 206°C and 215.7°C. google.com In contrast, the amorphous form shows an exothermic peak around 140°C, indicating a transition to a crystalline state upon heating. google.com DSC is also a valuable tool for assessing drug-excipient compatibility. researchgate.netnih.govscienceopen.com A negligible shift in the melting peak of the drug when mixed with excipients suggests good compatibility. researchgate.netscienceopen.com For instance, the pure drug exhibits a peak at 209°C, which shifts to 202°C when combined with cholesterol and to 194.8°C with cholesterol phosphatidylcholine, indicating no major interactions. researchgate.netscienceopen.com

Table 3: Thermal Characteristics of this compound by DSC

Form Thermal Event Temperature (°C)
Crystalline Endothermic Peak (Melting with Decomposition) 206 - 215.7
Amorphous Exothermic Peak (Crystallization) ~140

Data sourced from reference google.com

Crystal Growth and Morphology Studies

The crystal habit, or morphology, of an active pharmaceutical ingredient can significantly impact its physical properties and manufacturing processes. Therefore, understanding and controlling crystal growth is of great practical importance.

Molecular Dynamics (MD) Simulations of Crystal-Solution Interfaces

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the interactions between molecules at the crystal-solution interface, providing insights into the mechanisms of crystal growth. researchgate.netresearchgate.netacs.org These simulations can model the behavior of solvent molecules, additives, and the solute itself at specific crystal faces. researchgate.netacs.org

Electrostatic Potential (ESP) Analysis of Crystal Faces

In the advanced analysis of this compound's crystalline structure, Molecular Electrostatic Potential (ESP) analysis is a critical computational method used to explore the surface characteristics of its crystals. researchgate.net This technique allows researchers to visualize the charge distribution on the molecular surface, providing insights into the intermolecular interactions that govern crystal growth and morphology.

Influence of Additives on Crystal Growth and Morphology

The morphology of this compound crystals can be significantly altered by the introduction of foreign molecules, such as additives. researchgate.net These additives can influence the crystal habit to a considerable extent by disrupting the growth mechanism and selectively inhibiting the growth rate of specific crystal faces. researchgate.net The interaction between additives and the crystal surface is highly specific; due to their unique chemical structures, additives may only be recognized and incorporated by certain crystal faces. researchgate.net

Computational and experimental studies have been conducted to investigate the effect of various polymer additives on the crystal habit of this compound. researchgate.net The goal of such research is to develop a screening approach for crystal morphology engineering. researchgate.net The effects of these additives are attributed to their absorption onto and interaction with the crystal faces, particularly the slow-growing faces. researchgate.net

In studies involving this compound, several polymer additives have been used at low concentrations (1–2% w/w) to modify its crystal habit. researchgate.net Further analysis through molecular dynamics simulations helps to rationalize the specific effects of these additives on different crystal faces. researchgate.net The addition of polymers has also been shown to increase the physical stability of amorphous this compound. jst.go.jp

Table 1: Polymer Additives Studied for this compound Crystal Habit Modification

Additive Name Abbreviation
Polyethylene glycol PEG
Polyvinylpyrrolidone PVP
Tween 80 -

Prodrug Metabolism and Systemic Fate Beyond Pharmacokinetics Preclinical Context

Enzymatic Biotransformation in Non-Human Biological Systems

Following oral administration, cefditoren pivoxil is absorbed from the gastrointestinal tract and undergoes rapid hydrolysis. This biotransformation is primarily mediated by esterases, which cleave the pivoxil ester group from the parent molecule patsnap.comresearchgate.netnih.gov. This enzymatic process yields the active cefditoren moiety and pivalic acid. While specific esterases involved in non-human systems are not extensively detailed in the provided literature, the general mechanism of ester hydrolysis is a conserved biological process. Preclinical studies in animal models, such as Wistar rats, have utilized this compound to investigate its metabolic pathways and systemic effects nagoya-cu.ac.jp. The initial step in the systemic fate of this compound involves this enzymatic liberation of the active drug and the pivalate component, setting the stage for their subsequent metabolic and excretory journeys.

Pivalate Metabolite Generation and Excretion Mechanisms

The pivalate moiety, released from this compound through esterase-mediated hydrolysis, follows a distinct metabolic and excretory pathway. Pivalic acid is not excreted directly but is instead conjugated with carnitine within the body. This conjugation process, facilitated by acyl-CoA synthetase and carnitine, forms pivaloylcarnitine nagoya-cu.ac.jpresearchgate.netmims.com. Pivaloylcarnitine is the primary metabolite of the pivalate portion and is predominantly eliminated from the body via renal excretion mims.compharmaline.co.ilfda.gov. Studies in preclinical models have identified pivaloylcarnitine in the kidney, indicating its role in renal clearance nagoya-cu.ac.jp. The urinary excretion of pivaloylcarnitine represents the main route for eliminating the pivalate-derived component from the system.

Table 1: Pivalate Metabolite Generation and Excretion Pathway

StageProcessKey Metabolite/ComponentPrimary Excretion Route
Prodrug HydrolysisEnzymatic cleavage of pivoxil ester by esterasesPivalic AcidN/A (further metabolism)
Pivalate MetabolismConjugation of pivalic acid with carnitine via acyl-CoA synthetasePivaloylcarnitineRenal Excretion
ExcretionElimination of pivaloylcarnitine from the bodyPivaloylcarnitineUrine

Investigation of Carnitine Homeostasis Perturbations in Preclinical Models

The generation of pivalate from prodrugs like this compound has been associated with perturbations in carnitine homeostasis. Pivalate, upon conjugation with carnitine to form pivaloylcarnitine, increases the urinary excretion of carnitine, potentially leading to hypocarnitinemia (low carnitine levels) nagoya-cu.ac.jpresearchgate.netfda.govnih.govresearchgate.netfaimallusr.com. Preclinical investigations have provided insight into these effects.

In studies involving Wistar rats administered this compound, significant alterations in carnitine metabolism were observed nagoya-cu.ac.jp. These studies revealed a marked reduction in free carnitine (FC) levels across various tissues, including the brain, liver, heart, kidney, and muscle. The brain exhibited the highest rate of FC reduction. Furthermore, the ratio of acetylcarnitine (AC) to free carnitine (AC/FC) was significantly decreased in the brain of treated rats compared to controls nagoya-cu.ac.jp. Pivaloylcarnitine was predominantly detected in the kidney of these treated animals. These findings in a preclinical animal model underscore the mechanism by which pivalate-containing prodrugs can deplete carnitine stores through enhanced urinary excretion of pivaloylcarnitine, impacting tissue carnitine levels and potentially carnitine-dependent metabolic processes.

Table 2: Carnitine Homeostasis Perturbations in Preclinical Rat Model

Parameter MeasuredObservation in this compound Treated RatsComparison to Control Group
Free Carnitine (FC) in TissuesSignificantly reducedLower
FC Reduction Rate (Brain)HighestN/A
Acetylcarnitine (AC)/FC RatioReducedLower
Pivaloylcarnitine ConcentrationDetectedN/A (not detected in control)
Pivaloylcarnitine LocationHighest levels in kidneyN/A

Compound List:

this compound

Cefditoren

Pivalic Acid

Pivaloylcarnitine

Carnitine

Acetylcarnitine

Novel Drug Delivery Systems and Formulation Research Preclinical Focus

Liposomal Encapsulation Strategies for Cefditoren Pivoxil

Liposomes, which are microscopic vesicles composed of lipid bilayers, have emerged as a promising drug delivery system for this compound. Their ability to encapsulate both hydrophilic and hydrophobic drugs, coupled with their biocompatibility and potential for targeted delivery, makes them attractive for improving the biodistribution and pharmacokinetics of antibiotics like this compound nih.govresearchgate.netnih.govdovepress.com.

The development of this compound-loaded liposomes typically involves methods such as thin-film hydration nih.govresearchgate.netnih.govdovepress.com. This technique facilitates the formation of liposomal structures by hydrating a thin film of lipids with an aqueous drug solution. Formulation optimization focuses on identifying the ideal lipid composition and molar ratios to achieve the desired drug entrapment and release characteristics. Studies have explored the use of biomaterials like soya lecithin and cholesterol, varying their molar ratios to determine the optimal formulation nih.govresearchgate.netnih.govdovepress.com. The best molar ratio was determined through a series of in vitro studies, including entrapment efficiency, particle size distribution, and diffusion studies nih.govresearchgate.netnih.govdovepress.com.

Entrapment efficiency is a critical parameter reflecting the amount of drug successfully encapsulated within the liposomes. Research indicates that the lipid composition significantly influences this metric. For instance, formulations containing soya lecithin and cholesterol in a 1.0:0.6 molar ratio achieved a notable entrapment efficiency of 72.33% nih.govresearchgate.netnih.govdovepress.com. Further increases in cholesterol content generally led to higher entrapment efficiencies, though a plateau was observed at higher concentrations nih.gov.

Particle size distribution is another vital characteristic that impacts liposomal formulation performance, influencing factors such as circulation time and cellular uptake. While specific numerical values for the particle size distribution of the optimal this compound liposomal formulation (CPL VI) were presented in graphical form in published studies dovepress.comresearchgate.net, the exact dimensions were not explicitly detailed in the text snippets. However, particle size analysis was a key component in the optimization process nih.govresearchgate.netnih.govdovepress.com.

In vitro release studies are essential for evaluating the drug release kinetics from liposomal formulations. Using a membrane-diffusion technique with phosphate-buffered saline (PBS) at pH 7.4, researchers have assessed the controlled release capabilities of this compound liposomes nih.gov. The optimal formulation, identified as CPL VI (containing soya lecithin and cholesterol in a 1.0:0.6 molar ratio), demonstrated sustained drug release, with approximately 92.5% to 93.58% of the drug released over a 36-hour period nih.govresearchgate.netdovepress.com. This sustained release profile suggests that liposomal encapsulation can effectively prolong the availability of this compound, potentially leading to improved therapeutic outcomes.

Table 1: Liposomal Formulation Optimization and In Vitro Release Profile

Formulation CodeSoya Lecithin:Cholesterol Molar RatioEntrapment Efficiency (%)Drug Release at 36 Hours (%)Notes
CPL VI1.0:0.672.33~92.5 - 93.58Identified as optimal formulation nih.govresearchgate.netnih.govdovepress.com

Entrapment Efficiency and Particle Size Distribution Analysis

Exploration of Other Advanced Delivery Approaches for this compound

Beyond liposomes, research has also explored other advanced delivery systems, such as nanoparticles prepared via wet-milling. This method involves physically mixing this compound crystals with water-soluble polymers like polyvinylpyrrolidone, polyethylene oxide, hydroxypropyl cellulose, or hypromellose, in conjunction with a surfactant such as sodium lauryl sulfate researchgate.netmdpi.com. This approach has successfully yielded nanoparticles with mean particle diameters less than 200 nm researchgate.netmdpi.com. The primary goal of developing such nanoparticle suspensions is to improve dispersibility, which is particularly relevant for creating stable hospital formulations for patients who have difficulty swallowing solid dosage forms researchgate.netmdpi.com.

Table 2: Nanoparticle Preparation via Wet-Milling

MethodAPIPolymers UsedSurfactant UsedMean Particle DiameterNotes
Wet-MillingThis compoundPolyvinylpyrrolidone, Polyethylene oxide, Hydroxypropyl cellulose, HypromelloseSodium lauryl sulfate< 200 nmAimed at improving dispersibility for hospital formulations researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Cefditoren Pivoxil in pharmaceutical formulations?

  • Methodological Answer : A reversed-phase HPLC method using a C18 column (e.g., Nucleosil 150 x 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v) at 1.0 mL/min flow rate is widely used. Detection at 230 nm provides a retention time of ~4.2 min, with linearity (40–360 µg/mL), accuracy (~99%), and precision (RSD <2%) . For method validation, include system suitability criteria (theoretical plates ≥2000, peak symmetry ≤2.0) and adhere to ICH guidelines for specificity and robustness .

Q. How does food intake influence the pharmacokinetics of this compound?

  • Methodological Answer : Administer this compound with or immediately after a meal to enhance bioavailability. Pharmacokinetic studies show a 50% increase in Cmax and 70% increase in AUC under fed vs. fasting conditions due to improved solubility and esterase-mediated hydrolysis. Design bioavailability studies using crossover protocols with standardized meals (e.g., 14 g fat, 23 g protein) and monitor plasma concentrations via LC-MS .

Q. What are the key physicochemical properties of this compound relevant to formulation development?

  • Methodological Answer : this compound is a light-yellow crystalline powder with low aqueous solubility (freely soluble in dilute HCl, <0.1 mg/mL in water). Its molecular weight (620.72), partition coefficient, and stability under varying pH conditions must be characterized early. Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm polymorphic forms and excipient compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound against ESBL-producing E. coli?

  • Methodological Answer : Discrepancies arise from differences in urinary drug concentration (≍30% excreted unchanged) vs. MIC thresholds. To reconcile results:

  • Conduct in vitro susceptibility tests using urinary tract infection (UTI)-specific inoculum sizes (e.g., 10⁵ CFU/mL).
  • Measure urinary drug levels post-administration via LC-MS and correlate with MIC90 values for ESBL strains.
  • Account for regional resistance patterns (e.g., 20% fluoroquinolone-non-susceptible strains in Japan) .

Q. What methodological considerations are critical for characterizing hydrolytic degradation products of this compound?

  • Methodological Answer : Follow ICH Q1A(R2) stress testing guidelines:

  • Acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH, 60–80°C) to force degradation.
  • Use LC-MS/TOF with electrospray ionization (ESI+) to identify degradants (e.g., DP I and II). Assign structures via accurate mass (Δ <5 ppm) and fragmentation patterns (e.g., loss of pivaloyloxymethyl group) .
  • Validate stability-indicating methods per ICH Q2(R1) .

Q. How can gastroretentive formulations improve the therapeutic efficacy of this compound?

  • Methodological Answer : Design floating matrix tablets using 2³ factorial experiments to optimize:

  • Polymer blends (e.g., HPMC K4M, sodium alginate) for buoyancy (>12 hrs) and sustained release.
  • In vitro dissolution in 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8) to mimic GI transit.
  • Correlate in vitro release profiles with in vivo absorption using deconvolution methods .

Q. What analytical strategies are recommended for detecting and quantifying this compound impurities?

  • Methodological Answer :

  • Use gradient HPLC with PDA detection (e.g., 210–300 nm) to resolve impurities (e.g., Impurity 3, CAS 145904-68-3).
  • Validate methods per USP<1086> for specificity, LOD/LOQ (≤0.1%), and forced degradation studies.
  • Cross-reference with pharmacopeial standards (USP/EP) for impurity profiling .

Methodological Guidelines

Q. How to design a robust analysis plan for comparative efficacy studies of this compound regimens?

  • Recommendations :

  • Predefine endpoints (e.g., clinical cure rate, microbiological eradication) and statistical power (≥80%) in multicenter, randomized, open-label trials.
  • Use stratified randomization for covariates like pathogen resistance (e.g., fluoroquinolone-non-susceptible strains).
  • Include sensitivity analyses to address missing data and outliers .

Q. What frameworks are suitable for formulating research questions on this compound’s mechanism of action?

  • Answer : Apply PICO:

  • P opulation: Bacterial strains (e.g., S. pneumoniae, ESBL-E. coli).
  • I ntervention: this compound dosage (200–400 mg BID).
  • C omparator: Other cephalosporins (e.g., cefdinir).
  • O utcome: MIC90, time-kill kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefditoren Pivoxil
Reactant of Route 2
Reactant of Route 2
Cefditoren Pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.